N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10-7-8-20-14(9-10)18-11(2)15(20)16(21)19-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDVQXITLGWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Imidazo[1,2-a]Pyridine Derivatives
Key Observations:
Fluorine Substitution : The 4-fluorophenyl group in the target compound maximizes antimycobacterial activity by balancing lipophilicity and electronic effects. Ortho-substituted fluoro analogs (e.g., 12f) show reduced potency, likely due to steric clashes .
Linker Length : Ethyl linkers (as in the target compound) favor optimal membrane permeability, whereas propyl linkers (e.g., 14g) may reduce activity due to increased conformational flexibility .
Electron-Withdrawing Groups: Trifluoromethyl (14e) and chlorophenoxy (ND-09759) substituents enhance target affinity but risk off-target interactions .
Pharmacokinetic and Stability Profiles
The 2,7-dimethylimidazo[1,2-a]pyridine scaffold demonstrates superior metabolic stability over oxazole/thiazole analogs. Microsomal stability assays reveal:
Biological Activity
N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C16H14FN3O
- Molecular Weight : 283.31 g/mol
- CAS Number : 477852-36-1
- Purity : >90%
Synthesis
The synthesis of this compound involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent modifications to introduce the fluorophenyl substituent. The compound has been synthesized with yields ranging from 62% to 68%, showcasing its feasibility for further development in medicinal chemistry .
Antimycobacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antimycobacterial activity. In particular, this compound has been evaluated for its efficacy against Mycobacterium tuberculosis. The compound demonstrated notable inhibitory effects in vitro, suggesting potential as a therapeutic agent in tuberculosis treatment .
Anticancer Properties
In a study focusing on various substituted imidazo[1,2-a]pyridines, this compound showed promising results as a selective inhibitor of certain kinases involved in cancer progression. Specifically, it was noted for its ability to induce tumor stasis in xenograft models of gastric carcinoma .
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific protein targets. These include:
- Cyclin-dependent kinases (CDKs) : The compound has been identified as a potent inhibitor of CDK2 and CDK1, which are critical regulators of the cell cycle .
- Met kinase : It has shown selective inhibition of Met kinase pathways involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In preclinical studies involving human gastric carcinoma xenografts (GTL-16), the administration of this compound resulted in complete tumor stasis. This finding underscores the compound's potential as a lead candidate for further development in oncology .
Q & A
Q. What experimental validation is required to confirm target specificity in M. tuberculosis?
- Methodology : Use thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) to identify engaged targets. Validate via CRISPRi knockdown of QcrB, which abolishes activity (MIC shift >32-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
